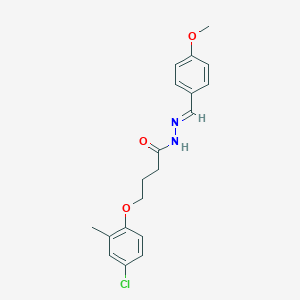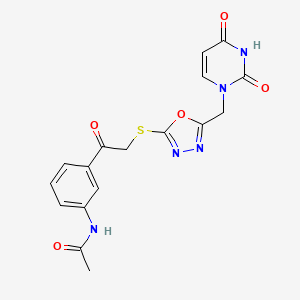
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a pyrimidinone, an oxadiazole, and a thioacetyl group. Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidine, with the addition of a carbonyl group. Oxadiazoles are aromatic rings containing two oxygen atoms and two nitrogen atoms . Thioacetyl groups are sulfur analogs of acetyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone and oxadiazole rings, along with the thioacetyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrimidinone ring could potentially undergo nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Techniques
A study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety utilized NMR techniques for structural determination. The research demonstrated the synthesis process and provided insights into the compound's configuration, highlighting the significance of NMR in analyzing similar complex molecules (Li Ying-jun, 2012).
Anticancer Applications
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed potential anticancer activities. One study found that certain derivatives exhibited notable cancer cell growth inhibition, suggesting the promise of these compounds in developing new anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from 1,3,4-oxadiazole showed significant anti-inflammatory and analgesic effects. This research suggests the potential of these molecules in creating new treatments for inflammation and pain management (L. Nargund et al., 1994).
Antimicrobial and Cytotoxic Activities
Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and tested for their antimicrobial and cytotoxic activities, showing efficacy against various bacterial strains and cancer cells. This indicates the broad application potential of similar compounds in treating infections and cancer (M. Noolvi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide is a complex organic compound. Compounds with similar structures, such as 3,4-dihydropyrimidin-2 (1h)-thiones, have been reported to block calcium channel activity, inhibit inflammation, and prevent cancer .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the inhibition of inflammation and prevention of cancer .
Result of Action
Similar compounds have been reported to have various biological effects, including blocking calcium channel activity, inhibiting inflammation, and preventing cancer .
Eigenschaften
IUPAC Name |
N-[3-[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-10(23)18-12-4-2-3-11(7-12)13(24)9-28-17-21-20-15(27-17)8-22-6-5-14(25)19-16(22)26/h2-7H,8-9H2,1H3,(H,18,23)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDMIVOEURPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


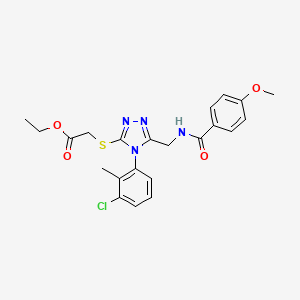
![N~1~-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2584338.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)
![7-[(4-Ethylpiperazinyl)methyl]-2-[(4-fluorophenyl)methylene]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2584341.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)
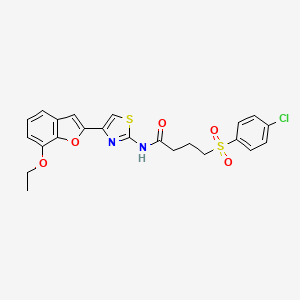
![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)
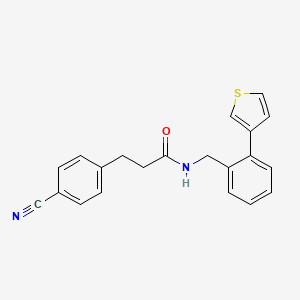
![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)
